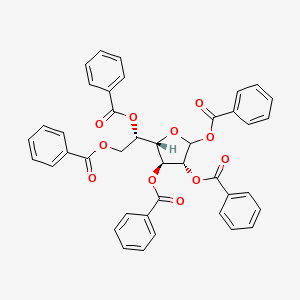
1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose is a derivative of galactofuranose, a sugar molecule that has garnered significant attention in scientific research due to its structural and functional properties.
Preparation Methods
The synthesis of 1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose typically involves the benzoylation of galactofuranose. One common method is a one-step synthesis that uses benzoyl chloride as the benzoylating agent in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate molecules.
Biology: This compound is studied for its role in the biosynthesis of glycoproteins and glycolipids.
Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and immune response .
Comparison with Similar Compounds
1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose can be compared with other benzoylated sugar derivatives such as:
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: Similar in structure but derived from mannose instead of galactose.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: An acetylated derivative of galactose, differing in the type of protective groups used
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific research contexts.
Properties
Molecular Formula |
C41H32O11 |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(2S)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34-,35+,41?/m0/s1 |
InChI Key |
IAWBDGWDEQIAPH-IDBFJYASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















